molecular formula C17H19N5O B6012341 2-[(4,8-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one

2-[(4,8-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one

Cat. No.: B6012341
M. Wt: 309.4 g/mol
InChI Key: XGCAYIHKDSNUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,8-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features both quinazoline and pyrimidine moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. The reaction is carried out by refluxing the reactants in absolute ethanol with 1.5 equivalents of the orthoester and 2 equivalents of acetic acid for 12–24 hours . For more complex or hindered substrates, pressure tube conditions with 3 equivalents each of the orthoester and acetic acid in ethanol at 110°C for 12–72 hours are required .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4,8-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline or pyrimidine rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Scientific Research Applications

2-[(4,8-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,8-dimethylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-5-12-10(3)18-17(21-15(12)23)22-16-19-11(4)13-8-6-7-9(2)14(13)20-16/h6-8H,5H2,1-4H3,(H2,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCAYIHKDSNUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)NC2=NC3=C(C=CC=C3C(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.